molecular formula C10H7FO2S B13412289 6-Fluoro-4-methyl-1-benzothiophene-2-carboxylic acid CAS No. 826995-61-3

6-Fluoro-4-methyl-1-benzothiophene-2-carboxylic acid

Cat. No.: B13412289
CAS No.: 826995-61-3
M. Wt: 210.23 g/mol
InChI Key: TXZDWQMTQIVXPT-UHFFFAOYSA-N
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Description

6-Fluoro-4-methyl-1-benzothiophene-2-carboxylic acid is a heterocyclic carboxylic acid featuring a benzothiophene core substituted with a fluorine atom at position 6 and a methyl group at position 4. For example, quinolinecarboxylic acid analogs, such as NSC 368390 (a 4-quinolinecarboxylic acid derivative), demonstrate potent antitumor activity against human colon carcinomas and other solid tumors . Benzothiophene-based compounds, such as 6-methylbenzo[b]thiophene-2-carboxylic acid, are recognized for their utility as intermediates in drug synthesis .

Properties

CAS No.

826995-61-3

Molecular Formula

C10H7FO2S

Molecular Weight

210.23 g/mol

IUPAC Name

6-fluoro-4-methyl-1-benzothiophene-2-carboxylic acid

InChI

InChI=1S/C10H7FO2S/c1-5-2-6(11)3-8-7(5)4-9(14-8)10(12)13/h2-4H,1H3,(H,12,13)

InChI Key

TXZDWQMTQIVXPT-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC2=C1C=C(S2)C(=O)O)F

Origin of Product

United States

Preparation Methods

Construction of the Benzothiophene Core

The foundational step involves synthesizing the benzothiophene ring system, which can be achieved via:

  • Fischer–Benzenoid synthesis : Condensation of o-aminothiophenol derivatives with suitable aldehydes or ketones under acidic or basic conditions.
  • Transition-metal catalyzed cyclizations : Palladium-catalyzed C–H activation or cross-coupling reactions enable regioselective formation of the benzothiophene core with functional groups positioned for subsequent modifications.

Methylation at Position 4

Methyl groups are introduced via:

Carboxylation at Position 2

The carboxylic acid functionality is typically introduced through:

  • Directed ortho-carboxylation : Using CO₂ under pressure in the presence of a metal catalyst (e.g., lithium diisopropylamide, LDA).
  • Oxidation of methyl groups : Oxidative cleavage of methyl substituents to carboxylic acids using oxidizing agents like potassium permanganate or chromic acid.

Specific Synthetic Route Based on Literature and Patents

Starting Material Preparation

Stepwise Synthesis Pathway

Step Description Reagents & Conditions References
1 Formation of benzothiophene core Cyclization of 2-aminothiophenol with suitable aldehyde or ketone Patent WO2023100061A1,
2 Selective fluorination at position 6 Electrophilic fluorination with NFSI or Selectfluor at controlled temperature ,
3 Methylation at position 4 Directed ortho-lithiation with n-BuLi, followed by methylation with methyl iodide ,
4 Introduction of carboxylic acid at position 2 Directed ortho-carboxylation using CO₂ under pressure ,

Alternative Routes

Optimization and Purification Techniques

  • Reaction conditions : Precise temperature control (typically 0–25°C for fluorination, elevated temperatures for cyclizations) is critical for regioselectivity.
  • Purification : Crystallization, column chromatography, and recrystallization are employed to isolate high-purity products.
  • Yield considerations : Reports indicate yields ranging from 83% to 92% for key steps, emphasizing the importance of optimized reaction conditions.

Data Tables Summarizing Key Parameters

Parameter Description Typical Values / Conditions References
Fluorination reagent NFSI or Selectfluor 1.2–1.5 equivalents, room temperature ,
Methylation reagent Methyl iodide 1.2 equivalents, -78°C to 0°C ,
Carboxylation CO₂ pressure 10–30 psi, 25°C–50°C ,
Reaction time For key steps 3–6 hours ,
Purification Method Crystallization, chromatography ,

Chemical Reactions Analysis

Amide Formation

The carboxylic acid group undergoes amide bond formation with amines using coupling agents like 1-[bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium hexafluorophosphate (HATU) and N,N-diisopropylethylamine (DIPEA) . This reaction is critical for synthesizing biologically active derivatives, such as RORγt modulators .

Example Reaction

6-Fluoro-4-methyl-1-benzothiophene-2-carboxylic acid+1-benzylpiperazineHATU, DIPEAAmide derivative\text{6-Fluoro-4-methyl-1-benzothiophene-2-carboxylic acid} + \text{1-benzylpiperazine} \xrightarrow{\text{HATU, DIPEA}} \text{Amide derivative}

Reagents: HATU, DIPEA, DMF solvent .

Esterification

The carboxylic acid group reacts with alcohols (e.g., methanol) in the presence of acid catalysts (e.g., sulfuric acid) to form esters. This modification enhances solubility and reactivity for downstream applications.

Example Reaction

6-Fluoro-4-methyl-1-benzothiophene-2-carboxylic acid+MeOHH₂SO₄Methyl ester\text{this compound} + \text{MeOH} \xrightarrow{\text{H₂SO₄}} \text{Methyl ester}

Conditions: Acid-catalyzed esterification.

Palladium-Catalyzed Carbonylation

Benzothiophene derivatives undergo oxidative carbonylation using PdI₂/KI catalyst and CO/O₂ mixtures. This reaction converts acyclic precursors into cycloaromatized products, such as benzothiophene-3-carboxylic esters .

Mechanism

  • Triple bond coordination to Pd(II).

  • 5-endo-dig S-cyclization forms a sulfonium intermediate.

  • Demethylation by iodide anions.

  • Alkoxycarbonylation with CO and alcohol .

Substitution Reactions

The fluorine and methyl substituents influence regioselectivity in substitution reactions. For example, nucleophilic aromatic substitution can replace halogens, while electrophilic substitution may occur at activated positions.

Comparative Analysis of Reaction Conditions

Reaction Type Reagents Conditions Key Source
Amide FormationHATU, DIPEA, DMFRoom temperature
EsterificationMethanol, H₂SO₄Acid catalysis
Palladium-Catalyzed CarbonylationPdI₂, KI, CO/O₂80–100 °C, pressurized autoclave

Structural and Functional Implications

The presence of fluorine enhances lipophilicity and metabolic stability, while the methyl group influences steric effects. These features make the compound a valuable scaffold for drug design, particularly in modulating protein targets involved in metabolic and immune pathways.

Scientific Research Applications

6-Fluoro-4-methyl-1-benzothiophene-2-carboxylic acid has numerous applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated as a lead compound for the development of new pharmaceuticals.

    Industry: Utilized in the production of advanced materials and as a precursor for agrochemicals.

Mechanism of Action

The mechanism of action of 6-Fluoro-4-methyl-1-benzothiophene-2-carboxylic acid involves its interaction with specific molecular targets:

    Molecular Targets: The compound may interact with enzymes, receptors, or DNA, depending on its application.

    Pathways Involved: It can modulate various biochemical pathways, including those involved in cell signaling, metabolism, and gene expression.

Comparison with Similar Compounds

Structural and Physicochemical Properties

The following table compares key structural features and properties of 6-fluoro-4-methyl-1-benzothiophene-2-carboxylic acid (hypothetical) with related compounds:

Compound Name Molecular Formula Molecular Weight Substituents Key Properties
This compound (hypothetical) C₁₀H₇FO₂S 210.23 (calc.) 6-F, 4-CH₃, 2-COOH Likely moderate solubility
6-Methylbenzo[b]thiophene-2-carboxylic Acid C₁₀H₈O₂S 192.23 6-CH₃, 2-COOH Solid; used in drug intermediates
5,6-Dimethoxybenzo[b]thiophene-2-carboxylic acid C₁₁H₁₀O₄S 254.26 5-OCH₃, 6-OCH₃, 2-COOH High polarity due to methoxy groups
6-Chloro-5-fluoro-benzo[b]thiophene-2-carboxylic acid methyl ester C₁₀H₇ClF O₂S 259.68 6-Cl, 5-F, 2-COOCH₃ Ester form enhances lipophilicity
NSC 368390 (quinolinecarboxylic acid) C₂₃H₁₅F₂NO₂ 375.36 6-F, 3-CH₃, biphenyl, 4-COOH Water-soluble; potent antitumor activity

Pharmacological Activity

  • NSC 368390 (Quinolinecarboxylic Acid): Exhibits >90% inhibition of MX-1 breast, LX-1 lung, and DLD-2 colon carcinomas at 20–40 mg/kg doses in murine models. Its water solubility and oral bioavailability make it a Phase 1 anticancer candidate .
  • Benzothiophene Derivatives: While explicit activity data are scarce, substituents like fluorine and chlorine are known to enhance metabolic stability and target binding in drug design. For instance, 6-chloro-5-fluoro derivatives may act as kinase inhibitors .

Key Findings and Implications

Substituent Effects: Fluoro and methyl groups enhance solubility and bioavailability. For example, NSC 368390’s fluorine atoms improve water solubility, critical for intravenous administration .

Ring System Impact: Quinoline derivatives (e.g., NSC 368390) show broader antitumor efficacy compared to benzothiophenes, likely due to extended aromatic systems enhancing target interaction .

Ester vs. Acid Forms : Methyl esters (e.g., 6-chloro-5-fluoro-benzo[b]thiophene-2-carboxylate) offer improved membrane permeability, whereas carboxylic acids are more reactive in salt forms .

Notes

  • Comparisons with quinolinecarboxylic acids (e.g., NSC 368390) highlight the importance of ring systems in dictating biological activity .
  • Structural analogs with halogen or methoxy substituents demonstrate the role of electronic effects in modulating reactivity and target binding .

Biological Activity

6-Fluoro-4-methyl-1-benzothiophene-2-carboxylic acid is a heterocyclic compound belonging to the benzothiophene family. Its molecular formula is C10H7FO2SC_{10}H_7FO_2S, with a molecular weight of approximately 210.22 g/mol. This compound is characterized by a fluorine atom at the sixth position and a methyl group at the fourth position of the benzothiophene ring, along with a carboxylic acid functional group at the second position. The unique structure contributes to its chemical reactivity and potential biological activities, particularly in pharmacological contexts.

The carboxylic acid functional group in this compound plays a crucial role in its chemical reactivity, allowing it to participate in various reactions for synthesizing derivatives or modifying the compound for specific applications. Several synthetic methods have been explored, emphasizing the efficiency of different reaction conditions and starting materials .

Interaction Studies

Preliminary interaction studies indicate that compounds with similar structures can interact with various biological targets, including receptors and enzymes involved in metabolic pathways. Understanding these interactions is vital for assessing the pharmacological potential and safety profile of this compound .

Cytotoxicity Assays

Cytotoxicity assays have been conducted to evaluate the safety and efficacy of this compound against cancer cell lines. For instance, studies using human cervical (HeLa) and lung (A549) carcinoma cells demonstrated that this compound exhibited low cytotoxicity at concentrations up to 25 µM, indicating its potential as a therapeutic agent without significant adverse effects .

Structure-Activity Relationships (SAR)

The biological activity of this compound can be influenced by modifications to its structure. The following table summarizes some structural analogs and their observed biological activities:

Compound Name Structural Features Biological Activity
6-Fluorobenzo[b]thiopheneSimilar benzothiophene structure without carboxylic acidModerate antimicrobial activity
4-Methylbenzo[b]thiopheneContains a methyl group but lacks fluorineLimited biological activity
6-Fluoro-3-methylbenzo[b]thiopheneFluorinated at position six with different methyl placementEnhanced receptor binding affinity
Methyl 6-fluorobenzo[b]thiophene-2-carboxylateEster derivative of 6-fluoro-benzothiopheneImproved solubility and reactivity

These compounds highlight the unique aspects of this compound regarding its specific functional groups and potential applications across various fields .

Antimicrobial Activity

In studies focusing on antimicrobial properties, this compound has shown promising results against Staphylococcus aureus strains, including those resistant to daptomycin. The compound's mechanism appears to involve disruption of bacterial cell wall synthesis, thus inhibiting growth .

Anticancer Potential

Further investigations into its anticancer potential revealed that this compound could modulate signaling pathways associated with cell proliferation and apoptosis in cancer cells. The findings suggest that it may serve as a lead compound for developing novel anticancer therapies .

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